9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-
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Overview
Description
9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- is a complex organic compound with the molecular formula C18H15ClN2O4S. It is known for its unique structure, which includes an anthracenedione core substituted with amino, chloro, and thioester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- typically involves multiple steps. One common method includes the reaction of 9,10-anthracenedione with appropriate reagents to introduce the amino, chloro, and thioester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The chloro and amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the anthracenedione core .
Scientific Research Applications
9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler analog without the additional substituents.
2-Ethyl-9,10-anthracenedione: Contains an ethyl group instead of the acetyloxyethylthio group.
2-Methyl-9,10-anthracenedione: Features a methyl group instead of the acetyloxyethylthio group.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
58065-30-8 |
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Molecular Formula |
C18H15ClN2O4S |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
2-(1,4-diamino-3-chloro-9,10-dioxoanthracen-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C18H15ClN2O4S/c1-8(22)25-6-7-26-18-13(19)14(20)11-12(15(18)21)17(24)10-5-3-2-4-9(10)16(11)23/h2-5H,6-7,20-21H2,1H3 |
InChI Key |
HGLZGRVZYRLIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSC1=C(C2=C(C(=C1Cl)N)C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
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